Cas no 1821828-04-9 (-3-(propan-2-yloxy)cyclobutan-1-ol, cis)

-3-(propan-2-yloxy)cyclobutan-1-ol, cis 化学的及び物理的性質
名前と識別子
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- Cyclobutanol, 3-(1-methylethoxy)-, cis-
- -3-(propan-2-yloxy)cyclobutan-1-ol, cis
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- MDL: MFCD22397421
- インチ: 1S/C7H14O2/c1-5(2)9-7-3-6(8)4-7/h5-8H,3-4H2,1-2H3/t6-,7+
- InChIKey: WUKJZVGMPBOICL-KNVOCYPGSA-N
- ほほえんだ: [C@@H]1(O)C[C@H](OC(C)C)C1
-3-(propan-2-yloxy)cyclobutan-1-ol, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-246869-1g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 1g |
$914.0 | 2023-09-15 | |
1PlusChem | 1P01C1U4-2.5g |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 2.5g |
$2276.00 | 2024-06-18 | |
Aaron | AR01C22G-5g |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 5g |
$3669.00 | 2023-12-14 | |
Aaron | AR01C22G-250mg |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 250mg |
$647.00 | 2025-02-09 | |
Aaron | AR01C22G-10g |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 10g |
$5428.00 | 2023-12-14 | |
A2B Chem LLC | AW41068-100mg |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis |
1821828-04-9 | 95% | 100mg |
$369.00 | 2024-04-20 | |
Enamine | EN300-246869-0.25g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 0.25g |
$452.0 | 2024-06-19 | |
Enamine | EN300-246869-2.5g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 2.5g |
$1791.0 | 2024-06-19 | |
Enamine | EN300-246869-5.0g |
(1s,3s)-3-(propan-2-yloxy)cyclobutan-1-ol |
1821828-04-9 | 95% | 5.0g |
$2650.0 | 2024-06-19 | |
Cooke Chemical | LN8579457-1g |
(1S |
1821828-04-9 | 3s)-3-isopropoxycyclobutan-1-ol | 1g |
RMB 4907.20 | 2025-02-21 |
-3-(propan-2-yloxy)cyclobutan-1-ol, cis 関連文献
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-3-(propan-2-yloxy)cyclobutan-1-ol, cisに関する追加情報
Compound CAS No. 1821828-04-9: -3-(Propan-2-yloxy)cyclobutan-1-ol, cis
The compound with CAS No. 1821828-04-9, commonly referred to as -3-(propan-2-yloxy)cyclobutan-1-ol, cis, is a fascinating molecule with unique structural and chemical properties. This compound belongs to the class of cyclobutanols, which are known for their strained ring systems and versatile reactivity. The "cis" designation in its name indicates the stereochemistry of the molecule, where the hydroxyl group (-OH) and the propan-2-yloxy group are on the same side of the cyclobutane ring. This stereochemistry plays a significant role in determining its physical and chemical properties.
Recent studies have highlighted the importance of -3-(propan-2-yloxy)cyclobutan-1-ol, cis in various fields, including organic synthesis and materials science. Its cyclobutane ring system makes it an attractive candidate for exploring strained-ring chemistry, which has applications in drug discovery and polymer chemistry. The propan-2-yloxy group adds functionality to the molecule, enhancing its potential for use as an intermediate in complex organic syntheses.
From a structural standpoint, the molecule consists of a four-membered cyclobutane ring with two substituents: a hydroxyl group at position 1 and a propan-2-yloxy group at position 3. The cyclobutane ring introduces angle strain, which can influence the molecule's reactivity and stability. The "cis" configuration ensures that these substituents are positioned in a way that minimizes steric hindrance, potentially affecting its solubility and reactivity under different conditions.
Chemically, -3-(propan-2-yloxy)cyclobutan-1-ol, cis exhibits interesting behavior due to the interplay between its strained ring system and functional groups. For instance, the hydroxyl group can participate in hydrogen bonding, which affects its solubility in polar solvents. The propan-2-yloxy group adds electron-donating effects through its ether linkage, potentially influencing nucleophilic or electrophilic reactions involving the molecule.
Recent research has explored the use of this compound as a building block in organic synthesis. Its strained ring system makes it a valuable precursor for constructing complex molecules with unique stereochemical properties. Additionally, studies have investigated its potential as a chiral auxiliary in asymmetric synthesis, leveraging its cis configuration to induce specific stereochemical outcomes in reactions.
In terms of applications, -3-(propan-2-yloxy)cyclobutan-1-ol, cis has shown promise in materials science as well. Its ability to form stable ether linkages makes it a candidate for use in polymer synthesis or as a cross-linking agent. Furthermore, its unique electronic properties could be harnessed in developing new materials with tailored optical or electronic characteristics.
The synthesis of this compound typically involves multi-step processes that require precise control over stereochemistry. Researchers have developed efficient methods to prepare -3-(propan-2-yloxy)cyclobutan-1-ol, cis using techniques such as ring-opening reactions or stereoselective cyclizations. These methods have been optimized to ensure high yields and purity of the final product.
From an environmental perspective, understanding the degradation pathways of -3-(propan-2-yloxy)cyclobutan-1
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